5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
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Overview
Description
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL is a heterocyclic compound that contains a furo-pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diaminomaleonitrile with suitable reagents to form the desired furo-pyridazine ring system . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo-pyridazine compounds .
Scientific Research Applications
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of advanced materials, including liquid crystals and organic electronic devices.
Biological Studies: The compound is used in biological research to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine core structure and exhibit a wide range of biological activities.
Furo-pyridazine Compounds:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5,7-dihydro-2H-furo[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-5-3-10-2-4(5)1-7-8-6/h1H,2-3H2,(H,8,9) |
InChI Key |
DUZCQOBCVNTKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=O)NN=C2 |
Origin of Product |
United States |
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